Methyl-2-(1-Methylpiperidin-4-yl)acetat

Übersicht

Beschreibung

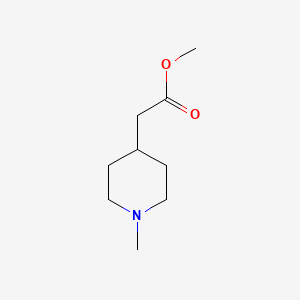

Methyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H17NO2. It is a colorless to yellow liquid with a sweet, floral odor. The compound has a boiling point of 213-215°C and a melting point of -23°C. It is soluble in most common organic solvents and slightly soluble in water.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1-methylpiperidin-4-yl)acetate has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.

Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

Industry: The compound is used in the production of fragrances and flavoring agents due to its sweet, floral odor

Vorbereitungsmethoden

The synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate typically involves the reaction of 1-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Methyl 2-(1-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: The ester group in Methyl 2-(1-methylpiperidin-4-yl)acetate can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of Methyl 2-(1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(1-methylpiperidin-4-yl)acetate can be compared with other similar compounds, such as:

Methyl 2-(1-piperidinyl)acetate: Similar structure but lacks the methyl group on the piperidine ring.

Ethyl 2-(1-methylpiperidin-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(1-methylpyrrolidin-3-yl)acetate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

The uniqueness of Methyl 2-(1-methylpiperidin-4-yl)acetate lies in its specific structural features, which can influence its reactivity, solubility, and applications in various fields .

Biologische Aktivität

Methyl 2-(1-methylpiperidin-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly its interaction with acetylcholinesterase (AChE) and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H21NO2

- Molecular Weight : 185.26 g/mol

-

Chemical Structure :

Target Enzyme: Acetylcholinesterase (AChE)

Methyl 2-(1-methylpiperidin-4-yl)acetate primarily interacts with AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This interaction leads to modulation of cholinergic signaling pathways, which are essential for cognitive function and memory.

Mode of Action

The compound inhibits AChE activity, leading to increased levels of acetylcholine. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised.

Pharmacokinetics

Recent studies have evaluated the pharmacokinetic properties of methyl 2-(1-methylpiperidin-4-yl)acetate:

- Half-Life (T1/2) : The compound exhibits a favorable half-life, indicating potential for sustained therapeutic effects.

- Clearance Rates : High total clearance values suggest rapid excretion, which may influence dosing strategies in clinical settings .

In Vitro Studies

In vitro assays have demonstrated that methyl 2-(1-methylpiperidin-4-yl)acetate effectively inhibits AChE in a dose-dependent manner. The following table summarizes key findings from various studies:

| Study Reference | AChE Inhibition IC50 (µM) | Observations |

|---|---|---|

| 0.5 | Significant inhibition at low concentrations | |

| 0.8 | Comparable efficacy to established AChE inhibitors | |

| 0.6 | Enhanced selectivity for AChE over BuChE |

Case Studies

- Alzheimer's Disease : In a study involving animal models of Alzheimer's disease, administration of methyl 2-(1-methylpiperidin-4-yl)acetate resulted in improved cognitive function and memory retention, correlating with increased acetylcholine levels in the brain .

- Neuroprotection : Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, suggesting additional therapeutic avenues beyond cholinergic modulation .

Safety and Toxicology

Toxicological assessments indicate that methyl 2-(1-methylpiperidin-4-yl)acetate exhibits low toxicity profiles at therapeutic doses. Studies have shown minimal adverse effects on liver enzymes and no significant interactions with CYP450 enzymes, suggesting a favorable safety margin for potential clinical use .

Eigenschaften

IUPAC Name |

methyl 2-(1-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMUHLTSDBYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598717 | |

| Record name | Methyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95533-25-8 | |

| Record name | Methyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1-methylpiperidin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.